Tricaprin

Description

This compound has been reported in Umbellularia californica with data available.

This compound is an orally available precursor of decanoic acid (DA), a 10-carbon fatty acid and major component of medium chain triglyceride oils, with potential antiandrogen and antihyperglycemic properties. Upon oral administration, this compound is hydrolyzed to DA, which binds to and partially activates peroxisome proliferator-activated receptor (PPAR)-gamma, as well as PPAR-alpha and PPAR-beta/delta, without inducing adipogenesis. Additionally, this compound may improve insulin sensitivity and decrease androgen production.

Propriétés

IUPAC Name |

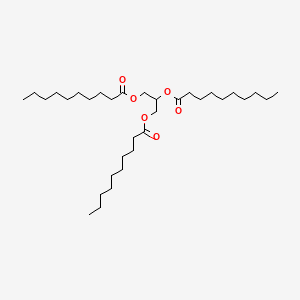

2,3-di(decanoyloxy)propyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H62O6/c1-4-7-10-13-16-19-22-25-31(34)37-28-30(39-33(36)27-24-21-18-15-12-9-6-3)29-38-32(35)26-23-20-17-14-11-8-5-2/h30H,4-29H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LADGBHLMCUINGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H62O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042651 | |

| Record name | Tricaprin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(10:0/10:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

621-71-6 | |

| Record name | Tricaprin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=621-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tricaprin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621716 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricaprin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147475 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Decanoic acid, 1,1',1''-(1,2,3-propanetriyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tricaprin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol tridecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRICAPRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O1PB8EU98M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(10:0/10:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000548 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Tricaprin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricaprin (CAS RN 621-71-6), also known as glyceryl tricaprate or tridecanoin, is a triglyceride composed of a glycerol backbone esterified with three units of capric acid (C10:0). As a medium-chain triglyceride (MCT), it possesses unique metabolic properties, including rapid absorption and oxidation for energy, which has led to growing interest in its therapeutic applications.[1][2] Notably, this compound is under investigation for its potential to treat rare metabolic disorders like triglyceride deposit cardiomyovasculopathy (TGCV), where it may improve myocardial lipolysis and cardiac function.[3][4][5] This technical guide provides a comprehensive overview of the natural sources of this compound, presents quantitative data on its prevalence, details experimental protocols for its extraction and analysis, and illustrates key biological and experimental pathways.

Natural Sources of this compound

This compound is found in a variety of natural fats and oils, typically alongside other saturated and unsaturated triglycerides. Its direct concentration as a simple triglyceride (C10:0 only) is often low, with the majority of capric acid being incorporated into mixed triglycerides. The primary natural sources are concentrated in specific plant oils and mammalian milk fats.

-

Plant-Based Oils : The most significant plant sources are tropical oils. Coconut oil (Cocos nucifera) and palm kernel oil (Elaeis guineensis) are well-established sources of medium-chain fatty acids, including capric acid.

-

Mammalian Milk : Dairy products, particularly goat milk (Capra aegagrus hircus), are notable for their higher concentration of medium-chain fatty acids compared to cow's milk. Human breast milk also contains a significant proportion of MCTs.

-

Other Botanical Sources : The seeds of the California laurel tree (Umbellularia californica) are also reported to contain this compound.

Quantitative Analysis of this compound Precursors in Natural Sources

Direct quantification of the simple triglyceride this compound (C30:0) in natural sources is challenging, as it is a minor component among a complex mixture of other triglycerides. Most analytical literature focuses on the total fatty acid profile after hydrolysis. The table below summarizes the concentration of capric acid (C10:0) , the constituent fatty acid of this compound, in major natural sources.

Disclaimer: The values presented represent the percentage of capric acid relative to the total fatty acid content. The concentration of this compound as a discrete triglyceride is significantly lower, often found only in trace amounts, as most capric acid is esterified into mixed-acid triglycerides (e.g., containing one capric, one lauric, and one myristic acid chain).

| Natural Source | Scientific Name | Capric Acid (C10:0) Content (% of Total Fatty Acids) | Reference(s) |

| Coconut Oil | Cocos nucifera | 4.5 - 10.0% | |

| Palm Kernel Oil | Elaeis guineensis | 2.5 - 7.0% | |

| Goat Milk Fat | Capra aegagrus hircus | 8.0 - 14.0% | |

| Cow Milk Fat | Bos taurus | 2.5 - 4.5% | |

| Human Milk Fat | Homo sapiens | 1.5 - 3.5% |

Experimental Protocols

Protocol for Total Lipid Extraction from Oil and Dairy Matrices

This protocol describes a general method for extracting total lipids, including this compound, from oil or milk samples, combining principles from established solvent extraction techniques.

Objective: To isolate the total lipid fraction from a natural source for subsequent analysis.

Materials:

-

Sample (e.g., 1 g of coconut oil or 10 mL of goat milk)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

-

Glassware (separatory funnel, centrifuge tubes)

Methodology:

-

Homogenization:

-

For oil samples: Dissolve 1 g of oil in 20 mL of a chloroform:methanol (2:1, v/v) solution.

-

For milk samples: Homogenize 10 mL of milk with 20 mL of chloroform:methanol (2:1, v/v) in a glass centrifuge tube.

-

-

Phase Separation: Add 5 mL of 0.9% NaCl solution to the homogenate. Vortex thoroughly for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes to achieve clear phase separation. Three layers will form: an upper aqueous methanol layer, a middle protein disk, and a lower organic (chloroform) layer containing the lipids.

-

Lipid Collection: Carefully aspirate the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean, pre-weighed round-bottom flask.

-

Re-extraction (Optional but Recommended): Add another 10 mL of chloroform to the remaining aqueous and protein layers, vortex, centrifuge, and collect the lower phase again, combining it with the first extract.

-

Solvent Evaporation: Evaporate the solvent from the combined chloroform extracts using a rotary evaporator at 40°C or under a gentle stream of nitrogen.

-

Final Quantification: Once the solvent is fully evaporated, place the flask in a desiccator to remove residual moisture. Weigh the flask to determine the total lipid yield. The dried lipid extract is now ready for analysis.

Protocol for Quantification of Intact this compound via HPLC-ELSD

This protocol outlines the analysis of intact triglycerides using High-Performance Liquid Chromatography with an Evaporative Light-Scattering Detector (HPLC-ELSD), which is suitable for non-volatile analytes like this compound that lack a UV chromophore.

Objective: To separate and quantify this compound within a total lipid extract.

Instrumentation and Materials:

-

HPLC system with a binary pump and autosampler

-

Evaporative Light-Scattering Detector (ELSD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), often used in series for better resolution

-

This compound standard (≥99% purity)

-

Solvent A: Acetonitrile

-

Solvent B: Dichloromethane or Acetone/Isopropanol mixture

-

Dried lipid extract from Protocol 3.1

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound standard in dichloromethane at 1 mg/mL. Create a series of calibration standards by serial dilution (e.g., 5, 10, 25, 50, 100, 250 µg/mL).

-

Sample Preparation: Dissolve the dried lipid extract in dichloromethane to a final concentration of approximately 1 mg/mL. Filter through a 0.45 µm PTFE syringe filter.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30°C

-

ELSD Settings: Nebulizer Temperature: 40°C; Evaporator Temperature: 60°C; Gas Flow (Nitrogen): 1.5 L/min. (Note: These settings may need optimization).

-

Gradient Elution: A typical gradient starts with a high percentage of acetonitrile and gradually increases the proportion of the less polar solvent (B) to elute triglycerides by their partition number. An example gradient is:

-

0-5 min: 100% Acetonitrile

-

5-25 min: Linear gradient to 50% Acetonitrile / 50% Dichloromethane

-

25-30 min: Hold at 50% Acetonitrile / 50% Dichloromethane

-

30-35 min: Return to 100% Acetonitrile for column re-equilibration.

-

-

-

Data Analysis:

-

Inject the calibration standards to generate a calibration curve (log-log plot of peak area vs. concentration is typically linear for ELSD).

-

Inject the prepared samples.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the pure standard.

-

Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

-

Signaling and Biosynthetic Pathways

Plant Biosynthesis of this compound (Kennedy Pathway)

This compound, like all triacylglycerols in plants, is synthesized primarily via the Kennedy pathway. This process occurs in the endoplasmic reticulum and involves the sequential acylation of a glycerol-3-phosphate backbone with fatty acyl-CoAs, which are synthesized in the plastid.

Caption: The Kennedy Pathway for triacylglycerol biosynthesis in plants.

Human Metabolism of Medium-Chain Triglycerides

This compound is metabolized differently from long-chain triglycerides. Its medium-chain fatty acids are rapidly absorbed from the small intestine directly into the portal vein, bypassing the lymphatic system. In the liver, they undergo rapid beta-oxidation to produce acetyl-CoA, which can then be used for energy or converted into ketone bodies.

Caption: Simplified metabolic pathway of this compound in humans.

General Experimental Workflow for this compound Analysis

The process of quantifying this compound from a natural source involves several key stages, from initial sample preparation to final data analysis. This workflow provides a high-level overview of the necessary steps for researchers.

Caption: General experimental workflow for this compound quantification.

References

- 1. Triglycerides of medium-chain fatty acids: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medium Chain Triglycerides enhances exercise endurance through the increased mitochondrial biogenesis and metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on Cardiac Proteome in a Mouse Model for Triglyceride Deposit Cardiomyovasculopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Rescues Myocardial Abnormality in a Mouse Model of Triglyceride Deposit Cardiomyovasculopathy [jstage.jst.go.jp]

- 5. Dietary supplement this compound relieves painful symptoms in patients with triglyceride deposit cardiomyovasculopathy [medicaldialogues.in]

An In-depth Technical Guide to the Synthesis and Purification of Tricaprin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprin, also known as glyceryl tricaprate or tridecanoin, is a triglyceride formed from the esterification of glycerol with three units of capric acid (a medium-chain fatty acid).[1][2] As a medium-chain triglyceride (MCT), this compound possesses unique physicochemical and physiological properties that make it a valuable compound in the pharmaceutical, cosmetic, and food industries.[3] It is recognized for its role as a rapid energy source and has potential therapeutic applications, including in the management of conditions requiring specific dietary fat formulations.[3] This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for this compound, offering detailed experimental protocols, comparative data, and process visualizations to aid researchers and professionals in its production and application.

Synthesis of this compound

The synthesis of this compound is primarily achieved through the direct esterification of glycerol with capric acid.[1] This can be accomplished via chemical catalysis, enzymatic catalysis, or under catalyst-free conditions at high temperatures. Each method offers distinct advantages and disadvantages concerning reaction time, temperature, yield, purity, and environmental impact.

Chemical Synthesis

Chemical synthesis methods often employ acid or metal oxide catalysts to facilitate the esterification reaction. These processes can be highly efficient but may require high temperatures and vacuum to drive the reaction to completion by removing the water byproduct.

This protocol is adapted from a method developed for the practical, large-scale synthesis of this compound without a solvent.

Materials:

-

Glycerol (180 g, 1.95 mol)

-

Capric acid (1.346 kg, 7.813 mol)

-

Calcium oxide (CaO) (1.64 g, 29.31 mmol)

-

Ethanol (95%)

-

Activated charcoal

Equipment:

-

Reaction flask equipped with a condenser

-

Heating mantle

-

Vacuum pump

-

Filtration apparatus (fiberglass)

-

Crystallization vessel

-

Ice bath

Procedure:

-

To a reaction flask containing glycerol, add capric acid and calcium oxide.

-

Heat the mixture to 175°C under a partial vacuum (10 Torr) for 22 hours. The water in the condenser should be maintained at approximately 35°C to allow for a gentle reflux of capric acid while facilitating the removal of water.

-

After 22 hours, cool the reaction mixture to room temperature.

-

Dissolve the resulting residue in hot 95% ethanol (6 L).

-

Treat the ethanolic solution with activated charcoal to remove colored impurities.

-

Filter the hot solution over fiberglass to remove the charcoal and catalyst.

-

Cool the filtrate in an ice bath at 0-5°C for 2 hours to induce crystallization.

-

Filter the crystallized this compound and wash the solid with cold 95% ethanol (40 mL) followed by cold water (2 L).

-

Dry the purified this compound under vacuum for 48 hours.

Expected Yield and Purity:

-

Yield: 91%

-

Purity: 99.8% (UPLC)

This method utilizes a strong acid catalyst for the esterification.

Materials:

-

Capric acid (16.71 g, 0.1 mol)

-

Glycerol (0.9 g, 0.01 mol)

-

Sulfuric acid (H₂SO₄) (0.88 mL, 5% of the total weight of reactants)

-

10 wt% Sodium bicarbonate (NaHCO₃) solution

-

n-Hexane

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

Equipment:

-

Reaction flask with a condenser

-

Stirrer/hotplate

-

Separatory funnel

Procedure:

-

In a reaction flask, stir capric acid and sulfuric acid for 20 minutes.

-

Add glycerol to the mixture and reflux for 6 hours at 110°C.

-

After the reaction, cool the mixture and add 10 wt% NaHCO₃ solution, stirring until the pH reaches 13 to neutralize the acidic catalyst and unreacted capric acid.

-

Extract the this compound from the mixture using n-hexane.

-

Wash the n-hexane phase with distilled water until it is neutral.

-

Dry the n-hexane phase with anhydrous sodium sulfate.

-

Evaporate the n-hexane to obtain the this compound product.

Expected Yield:

-

Yield: 32%

This method employs ultrasound to intensify the synthesis process.

Materials:

-

Capric acid

-

Glycerol

-

p-Toluenesulfonic acid (p-TSA)

Equipment:

-

Triple frequency hexagonal ultrasonic reactor

-

Temperature controller

Procedure:

-

Combine capric acid and glycerol in a 4:1 molar ratio in the ultrasonic reactor.

-

Add 1.5% (w/w) p-TSA as the catalyst.

-

Apply ultrasound at a combined frequency of 22–33–48 kHz with a power of 150 W and a 70% duty cycle.

-

Maintain the reaction temperature as optimized for the specific setup.

-

Monitor the reaction progress by analyzing the conversion of capric acid.

Expected Yield:

-

Yield: 95.7%

Enzymatic Synthesis

Enzymatic synthesis, typically using lipases, offers a greener alternative to chemical methods, proceeding under milder conditions and often with higher selectivity, which can reduce the formation of byproducts.

This protocol describes a general method for the synthesis of medium-chain triglycerides using an immobilized lipase.

Materials:

-

Capric acid

-

Glycerol

-

Immobilized lipase (e.g., Lipozyme IM 20)

Equipment:

-

Batch reactor with constant stirring

-

Temperature-controlled incubator or water bath

Procedure:

-

Combine capric acid and glycerol in a molar ratio of 5:1 in the batch reactor.

-

Add the immobilized lipase at a concentration of 5-9% (w/w of total reactants).

-

Maintain the reaction at 70°C with constant stirring for 26 hours.

-

Upon completion, separate the immobilized enzyme from the product mixture by filtration.

-

The resulting product will contain this compound, unreacted fatty acids, and potentially mono- and diglycerides, requiring further purification.

Expected Conversion:

-

High conversion to triglycerides is achievable, with selectivity being a key advantage.

Purification of this compound

The purification of this compound from the crude reaction mixture is crucial to achieve the high purity required for its intended applications. Common methods include crystallization, solvent extraction, and column chromatography.

Crystallization and Recrystallization

Crystallization is a highly effective method for purifying solid compounds like this compound, especially after chemical synthesis at a larger scale.

This protocol is a continuation of the large-scale chemical synthesis described earlier.

Materials:

-

Crude this compound

-

Ethanol (95%)

Equipment:

-

Erlenmeyer flask

-

Hotplate

-

Filtration apparatus (Buchner funnel)

-

Ice bath

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize the precipitation of this compound crystals.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol to remove residual soluble impurities.

-

Dry the purified crystals under vacuum.

Solvent Extraction

Solvent extraction is useful for separating this compound from more polar or nonpolar impurities based on differential solubility.

This is typically used in conjunction with acid-catalyzed synthesis to separate the product from the aqueous phase after neutralization.

Materials:

-

Crude reaction mixture

-

n-Hexane

-

Distilled water

Equipment:

-

Separatory funnel

Procedure:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Add n-hexane to dissolve the this compound.

-

Shake the funnel vigorously and allow the layers to separate. The this compound will be in the upper n-hexane layer.

-

Drain the lower aqueous layer.

-

Wash the n-hexane layer multiple times with distilled water to remove any remaining water-soluble impurities.

-

Dry the n-hexane layer over an anhydrous drying agent like sodium sulfate.

-

Evaporate the n-hexane to recover the purified this compound.

Column Chromatography

For very high purity requirements or for the separation of this compound from structurally similar lipids (mono- and diglycerides), column chromatography is a powerful technique.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Solvent system (e.g., a gradient of ethyl acetate in hexanes)

Equipment:

-

Chromatography column

-

Fraction collector

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., pure hexanes).

-

Pack the chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the mobile phase or a compatible solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the solvent system, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

-

Collect fractions and analyze them (e.g., by thin-layer chromatography) to identify those containing pure this compound.

-

Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of this compound Synthesis Methods

| Synthesis Method | Catalyst | Temperature (°C) | Reaction Time (h) | Molar Ratio (Capric Acid:Glycerol) | Yield (%) | Purity (%) | Reference |

| Large-Scale Chemical | Calcium Oxide | 175 | 22 | 4:1 | 91 | 99.8 | |

| Sulfuric Acid Catalyzed | H₂SO₄ | 110 | 6 | 10:1 | 32 | Not specified | |

| Ultrasound-Assisted | p-TSA | Not specified | Not specified | 4:1 | 95.7 | Not specified | |

| Enzymatic | Immobilized Lipase | 70 | 26 | 5:1 | High conversion | High selectivity | |

| Ultrasound-Assisted | Amberlyst-15 | 90 | 2 | 3:5 | 95 (conversion) | Not specified |

Visualizations

Synthesis and Purification Workflows

References

The Solubility of Tricaprin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of tricaprin, a triglyceride of capric acid, in various organic solvents. This compound, also known as glyceryl tricaprate, is a medium-chain triglyceride (MCT) with significant applications in the pharmaceutical, cosmetic, and food industries.[1] Its solubility characteristics are critical for formulation development, particularly for the delivery of poorly water-soluble active pharmaceutical ingredients (APIs).

Quantitative Solubility of this compound

The solubility of this compound in organic solvents is a key parameter for its use as a vehicle in lipid-based drug delivery systems. While comprehensive quantitative data is not extensively available in published literature, this guide summarizes the known solubility information.

| Solvent | Solubility | Temperature (°C) | Notes |

| Pyridine | 8000 µg/mL | Not Specified | Quantitative data point.[1][2][3][4] |

| Ethanol (96%) | Miscible | Not Specified | Miscible indicates solubility in all proportions. |

| Methylene Chloride | Miscible | Not Specified | Miscible indicates solubility in all proportions. |

| Light Petroleum | Miscible | Not Specified | Miscible indicates solubility in all proportions. |

| Water | Practically Insoluble | Not Specified | General observation for triglycerides. |

It is important to note that "miscible" implies that the two substances will mix in all proportions to form a homogeneous solution.

For many organic solvents, specific quantitative solubility data (e.g., in g/100g solvent or mole fraction) for this compound is not readily found in scientific literature. Therefore, experimental determination is often necessary for specific formulation development.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a solute in a solvent. The following protocol is a standard procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Glass vials with screw caps

-

Shaking incubator or water bath with orbital shaker

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume or mass of the organic solvent in a series of glass vials. The presence of undissolved this compound at the end of the equilibration period is crucial to ensure saturation.

-

Equilibration: Securely cap the vials and place them in a shaking incubator or a water bath with an orbital shaker set to a constant temperature (e.g., 25 °C, 37 °C). Allow the mixture to shake for a sufficient period (typically 24 to 72 hours) to reach equilibrium. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of dissolved this compound no longer increases).

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the set temperature for a short period to allow for the sedimentation of excess solid. For solvents where sedimentation is slow, centrifugation at a controlled temperature can be used to separate the undissolved this compound.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or pre-cooled to the equilibration temperature) pipette or syringe. Immediately filter the aliquot using a syringe filter that is chemically resistant to the solvent to remove any remaining undissolved microparticles.

-

Quantification: Accurately dilute the filtered sample with the same organic solvent to a concentration within the calibrated range of the analytical method. Analyze the diluted sample using a validated HPLC-ELSD or GC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility of this compound in the solvent, expressing the result in appropriate units such as g/100g of solvent, mg/mL, or mole fraction.

Metabolic Pathway of this compound

In biological systems, particularly after oral administration, this compound undergoes hydrolysis to release its constituent fatty acid, decanoic acid (also known as capric acid). This process is a critical first step in its metabolism and subsequent physiological effects. The released decanoic acid can then act as a signaling molecule, notably as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs).

Caption: Metabolic pathway of this compound following oral administration.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For specific applications, it is highly recommended that researchers perform their own solubility studies using the detailed experimental protocol provided to obtain precise data for their unique formulations and conditions.

References

An In-depth Technical Guide to the Cellular Uptake and Transport of Tricaprin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprin, a triglyceride composed of three capric acid (C10:0) molecules, is a medium-chain triglyceride (MCT) with significant potential in various therapeutic areas. Its unique metabolic properties, which differ from those of long-chain triglycerides (LCTs), allow for rapid absorption and utilization, making it an attractive molecule for drug delivery and metabolic therapies. This technical guide provides a comprehensive overview of the current understanding of the cellular uptake and transport of this compound, including quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways. While direct quantitative data for this compound is emerging, this guide consolidates available information and provides methodologies to further investigate its cellular journey.

Cellular Uptake and Transport Mechanisms

The cellular uptake of this compound, like other lipids, is a complex process involving both passive diffusion and protein-mediated transport. As a triglyceride, this compound is first hydrolyzed into fatty acids and monoglycerides by lipases before being absorbed by intestinal enterocytes. Once inside the cell, these components are re-esterified back into triglycerides. The subsequent intracellular transport and metabolism are crucial for its biological effects.

Key Protein Transporters

Several protein transporters are implicated in the uptake of fatty acids, and while their specific affinity for capric acid derived from this compound is an area of active research, their general roles are well-established for fatty acid transport.

-

CD36 (Fatty Acid Translocase): This scavenger receptor is a key player in the uptake of long-chain fatty acids.[1][2][3] While its role in medium-chain fatty acid transport is less defined, it is expressed in various cell types, including enterocytes, and is likely involved in the uptake of capric acid.[4][5] Studies have shown that CD36 deficiency can significantly reduce fatty acid uptake in tissues like the heart and skeletal muscle.

-

Fatty Acid Transport Proteins (FATPs): This family of proteins facilitates the transport of fatty acids across the plasma membrane. FATP2 and FATP4 are particularly relevant in the context of intestinal fatty acid uptake.

-

Plasma Membrane Fatty Acid Binding Protein (FABPpm): This protein is also involved in the initial uptake of fatty acids at the cell surface.

Quantitative Data on this compound Uptake

Direct quantitative data on the cellular uptake kinetics of pure this compound is limited in the current literature. However, studies on medium-chain triglycerides (MCTs) provide valuable insights.

| Cell Type | MCT Composition | Observation | Fold Change in Uptake | Reference |

| Murine Macrophages (J774) | MCT:n-3 TG (6:4) | Increased triglyceride uptake compared to pure MCT or n-3 TG. | ~2-fold | |

| Murine Macrophages (J774) | MCT:n-3 TG (2:8) | Increased triglyceride uptake compared to pure MCT or n-3 TG. | ~2-fold |

Note: While these studies highlight the potential for enhanced uptake of MCTs in specific formulations, they do not provide kinetic parameters such as K_m and V_max specifically for this compound. Further research is needed to determine the precise uptake rates and transport efficiencies for this compound in various cell types. The apparent permeability coefficient (Papp) for this compound in Caco-2 cells, a standard measure of intestinal absorption, has not been reported. Generally, compounds with a Papp value greater than 10 x 10⁻⁶ cm/sec are considered well-absorbed.

Experimental Protocols

Caco-2 Cell Permeability Assay for this compound

This protocol is designed to determine the intestinal permeability of this compound using the Caco-2 cell line as an in vitro model of the human intestinal epithelium.

a. Cell Culture:

-

Culture Caco-2 cells (passage number 95-105) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Seed cells at a density of 6 x 10⁴ cells/cm² on polycarbonate membrane inserts (e.g., Transwell®).

-

Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

b. Transport Experiment:

-

Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO) and then dilute it in transport buffer (e.g., Hank's Balanced Salt Solution with 25 mM HEPES, pH 7.4) to the desired final concentration. The final DMSO concentration should be less than 1%.

-

Wash the Caco-2 monolayers with pre-warmed transport buffer.

-

Add the this compound solution to the apical (AP) side and fresh transport buffer to the basolateral (BL) side to assess AP to BL transport.

-

To assess BL to AP transport (efflux), add the this compound solution to the BL side and fresh buffer to the AP side.

-

Incubate the plates at 37°C with gentle shaking.

-

Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

c. Quantification of this compound:

-

Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Sample Preparation: Perform a liquid-liquid extraction of this compound from the aqueous transport buffer using an organic solvent like methyl tert-butyl ether (MTBE).

-

LC-MS/MS Analysis: Use a suitable C18 column for chromatographic separation and a mass spectrometer in multiple reaction monitoring (MRM) mode for sensitive and specific detection of this compound and an appropriate internal standard.

d. Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the rate of this compound appearance in the receiver compartment.

-

A is the surface area of the membrane insert.

-

C₀ is the initial concentration of this compound in the donor compartment.

-

Quantification of this compound-Induced Lipid Droplet Formation

This protocol describes how to quantify the formation of lipid droplets in cells treated with this compound using fluorescent staining and automated microscopy.

a. Cell Culture and Treatment:

-

Seed cells (e.g., hepatocytes, adipocytes) in a 96-well imaging plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (solubilized with a suitable carrier) for a specified duration (e.g., 24 hours) to induce lipid droplet formation.

b. Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Stain the lipid droplets with a lipophilic fluorescent dye such as BODIPY 493/503 (1 µg/mL in PBS) for 15-30 minutes at room temperature.

-

Counterstain the nuclei with DAPI.

-

Wash the cells with PBS.

c. Imaging and Quantification:

-

Acquire images using a high-content imaging system or a confocal microscope.

-

Use image analysis software to automatically identify and quantify the number, size, and total area of lipid droplets per cell.

-

Normalize the lipid droplet parameters to the number of cells (nuclei count).

PPARγ Reporter Gene Assay

This protocol is used to assess the potential of this compound to activate the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism.

a. Cell Culture and Transfection:

-

Use a cell line that is suitable for reporter assays (e.g., HEK293T or a specific hepatocyte cell line).

-

Co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene. A control vector (e.g., empty vector) should be used for comparison.

b. Treatment:

-

After transfection, treat the cells with various concentrations of this compound.

-

Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control and a vehicle control.

-

Incubate for 24-48 hours.

c. Luciferase Assay:

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay kit.

-

Normalize the luciferase activity to the total protein concentration in each sample to account for variations in cell number and transfection efficiency.

d. Data Analysis:

-

Calculate the fold change in luciferase activity for each treatment group relative to the vehicle control.

Signaling Pathways and Visualizations

The cellular uptake of fatty acids, including those derived from this compound, can initiate various signaling cascades that regulate metabolic processes. While the specific signaling pathways directly activated by this compound are still being fully elucidated, the known pathways for fatty acids provide a strong hypothetical framework.

Proposed Signaling Pathway for this compound Uptake and Downstream Effects

Experimental Workflow for Caco-2 Permeability Assay

Logical Relationship of this compound's Cellular Effects

Conclusion

This compound holds considerable promise as a therapeutic agent and drug delivery vehicle due to its unique metabolic characteristics as a medium-chain triglyceride. While our understanding of its cellular uptake and transport is still evolving, this guide provides a framework based on the current knowledge of fatty acid and MCT metabolism. The provided experimental protocols offer a starting point for researchers to quantitatively assess the cellular kinetics and biological effects of this compound. Further investigation into the specific transporters, signaling pathways, and quantitative aspects of this compound's cellular journey will be crucial for unlocking its full therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. Cellular and physiological effects of medium-chain triglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CD36 Is Important for Chylomicron Formation and Secretion and May Mediate Cholesterol Uptake in the Proximal Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Caco-2 cells and LC/MS/MS to screen a peptide combinatorial library for permeable structures - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Enzymatic Hydrolysis of Tricaprin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricaprin, a triglyceride derived from capric acid, is a medium-chain triglyceride (MCT) of significant interest in the pharmaceutical and nutraceutical industries. Its unique physiological and metabolic properties, including rapid absorption and metabolism, make it a valuable component in drug delivery systems and specialized nutritional formulations. The enzymatic hydrolysis of this compound, primarily mediated by pancreatic lipase in the small intestine, is a critical step governing its bioavailability and therapeutic efficacy. Understanding the kinetics and mechanisms of this process is paramount for the rational design of lipid-based drug delivery systems and for elucidating its physiological effects.

This technical guide provides an in-depth overview of the in vitro enzymatic hydrolysis of this compound. It details experimental protocols for simulating the lipolysis process, presents key quantitative data, and outlines the analytical methods for characterizing the hydrolysis products. The guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the study of lipid metabolism and the development of lipid-based therapeutics.

Core Concepts in this compound Hydrolysis

The enzymatic digestion of this compound is a stepwise process catalyzed by pancreatic lipase, an enzyme secreted by the pancreas into the duodenum.[1] This process is facilitated by several key factors present in the intestinal lumen:

-

Colipase: A protein cofactor that anchors lipase to the lipid-water interface, especially in the presence of bile salts which can inhibit lipase activity.[1]

-

Bile Salts: These act as biological detergents, emulsifying the this compound into smaller droplets, thereby increasing the surface area available for lipase action.[2]

-

Calcium Ions: Ca²⁺ is believed to play a role in the catalytic activity of the pancreatic lipase-colipase complex.[3]

The hydrolysis of this compound proceeds sequentially, with pancreatic lipase preferentially cleaving the ester bonds at the sn-1 and sn-3 positions of the glycerol backbone. This results in the formation of dicaprin (a diglyceride) and one molecule of capric acid. Subsequently, the dicaprin is further hydrolyzed to monocaprin (a monoglyceride) and another molecule of capric acid. The final products of complete hydrolysis are glycerol and three molecules of capric acid.

Experimental Protocols

In Vitro Lipolysis of this compound via the pH-Stat Method

The pH-stat titration method is a widely used technique to monitor the rate of lipolysis in real-time. The principle of this assay is based on the titration of the fatty acids released during the hydrolysis of triglycerides. The consumption of the titrant (e.g., NaOH) required to maintain a constant pH is directly proportional to the rate of fatty acid release.

Materials and Reagents:

-

This compound (high purity)

-

Porcine Pancreatic Lipase (e.g., Sigma-Aldrich)

-

Colipase (porcine)

-

Bile Salts (e.g., sodium taurodeoxycholate, NaTDC)

-

Calcium Chloride (CaCl₂)

-

Sodium Chloride (NaCl)

-

Tris-maleate buffer

-

Sodium Hydroxide (NaOH) solution (standardized, e.g., 0.1 M)

-

pH-stat titration system (e.g., Metrohm)

-

Thermostated reaction vessel

-

Magnetic stirrer

Procedure:

-

Preparation of the Reaction Medium:

-

Prepare a Tris-maleate buffer solution (e.g., 2 mM) containing NaCl (e.g., 150 mM) and CaCl₂ (e.g., 6 mM).

-

Adjust the pH of the buffer to the desired value for the intestinal phase, typically between 6.5 and 7.5.

-

Add bile salts (e.g., 0.5-4 mM NaTDC) to the buffer to create a simulated intestinal fluid.

-

Pre-warm the reaction medium to 37°C in the thermostated reaction vessel.

-

-

Substrate Emulsification:

-

Add a known amount of this compound to the reaction vessel containing the pre-warmed medium.

-

Emulsify the this compound by stirring vigorously with a magnetic stirrer for a defined period (e.g., 10-15 minutes) to create a stable emulsion. The final concentration of this compound should be determined based on the specific experimental goals.

-

-

Initiation of Hydrolysis:

-

Prepare a stock solution of pancreatic lipase and colipase in the reaction buffer. The activity of the lipase should be pre-determined. A typical starting point is to use an excess of colipase to lipase.

-

Calibrate the pH electrode of the pH-stat system with standard buffers (pH 4 and 7) before use.

-

Immerse the calibrated pH electrode and the NaOH delivery tube into the reaction vessel.

-

Set the pH-stat to maintain the desired pH (e.g., 7.0).

-

Initiate the enzymatic reaction by adding a specific volume of the lipase/colipase solution to the emulsified this compound.

-

-

Data Acquisition:

-

The pH-stat will automatically titrate the released capric acid with the NaOH solution to maintain the set pH.

-

Record the volume of NaOH consumed over time. The rate of NaOH consumption is indicative of the lipase activity.

-

The reaction should be monitored until a plateau is reached, indicating the completion of the hydrolysis or enzyme inactivation.

-

Analysis of Hydrolysis Products

To quantify the different products of this compound hydrolysis (capric acid, monocaprin, dicaprin, and remaining this compound), chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed.

Sample Preparation:

-

At specific time points during the hydrolysis reaction, withdraw aliquots from the reaction vessel.

-

Immediately stop the enzymatic reaction in the aliquot by adding an inhibitor (e.g., by heat inactivation or addition of a specific lipase inhibitor).

-

Extract the lipids from the aqueous medium using a suitable organic solvent system (e.g., chloroform:methanol).

-

Dry the organic phase under a stream of nitrogen.

-

The dried lipid extract can then be redissolved in a suitable solvent for chromatographic analysis. For GC analysis, derivatization of the fatty acids and glycerides to more volatile esters (e.g., methyl esters) is often necessary.

Chromatographic Analysis:

-

HPLC: Reversed-phase HPLC with a suitable column (e.g., C18) can be used to separate this compound and its hydrolysis products. Detection can be achieved using an Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (around 220 nm).

-

GC: Gas chromatography coupled with a Flame Ionization Detector (FID) is a powerful technique for the quantitative analysis of the fatty acid composition (as fatty acid methyl esters) and the different glycerides.

Quantitative Data

| Triglyceride Substrate | Emulsion Type | Apparent Kₘ (mM) | Apparent Vₘₐₓ (µmol/min/mg) | Reference |

| Triolein (Long-Chain) | Coarse | 4.8 | 1.8 | |

| Medium-Chain Triglyceride (MCT) | Pure | 3.9 | 12.5 | |

| Mixed MCT/LCT | Fine | 3.5 | 5.4 | |

| Mixed MCT/LCT | Coarse | 4.6 | 2.9 |

Note: The values presented are for porcine pancreatic lipase and are highly dependent on the experimental conditions, including the composition of the emulsion, pH, and temperature. The Kₘ for MCTs is generally in a similar range to that of long-chain triglycerides (LCTs), but the Vₘₐₓ is significantly higher, indicating a more rapid hydrolysis of MCTs.

Visualizations

Experimental Workflow for In Vitro this compound Hydrolysis

Caption: Workflow for the in vitro enzymatic hydrolysis of this compound.

Biochemical Pathway of this compound Hydrolysis

Caption: Stepwise enzymatic hydrolysis of this compound by pancreatic lipase.

References

The Metabolic Journey of Tricaprin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo metabolic fate of tricaprin (glyceryl tricaprate), a medium-chain triglyceride (MCT) composed of a glycerol backbone and three capric acid (C10:0) fatty acid chains. This compound is of significant interest in clinical nutrition and pharmacology due to its unique metabolic properties, which differ substantially from those of more common long-chain triglycerides (LCTs). This document details the absorption, distribution, metabolism, and excretion (ADME) of this compound, presenting quantitative data from key preclinical and clinical studies, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows.

Introduction to this compound Metabolism

This compound is a saturated fat naturally found in coconut oil, palm kernel oil, and the milk of various mammals.[1] As an MCT, its metabolic pathway allows for rapid absorption and utilization by the body, making it an efficient energy source.[2][3] Unlike long-chain fatty acids (LCFAs), the capric acid released from this compound does not require carnitine palmitoyltransferase (CPT) to cross the mitochondrial membrane, allowing for rapid β-oxidation.[4] This property has led to its investigation for various therapeutic applications, including the management of fat malabsorption disorders, as an energy source in ketogenic diets, and notably, in the treatment of Triglyceride Deposit Cardiomyovasculopathy (TGCV).[5]

Digestion and Absorption

The initial step in this compound metabolism is its hydrolysis in the gastrointestinal tract. This process is primarily mediated by pancreatic lipase.

-

Hydrolysis: Pancreatic lipase stereoselectively hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triglyceride, releasing two molecules of free capric acid and one molecule of sn-2 monocaprin (2-monoglyceride). The sn-2 monocaprin is then further, albeit more slowly, hydrolyzed into a third capric acid molecule and glycerol.

-

Absorption: Due to their relatively high water solubility, the released medium-chain fatty acids (MCFAs) like capric acid are directly absorbed across the intestinal epithelium into the portal venous blood. This route bypasses the lymphatic system, which is the primary absorption pathway for LCFAs that must be re-esterified into triglycerides and packaged into chylomicrons. This direct portal vein transport is a key feature of MCT metabolism, leading to rapid delivery to the liver.

Pharmacokinetics and Distribution

Following absorption, capric acid is rapidly transported to the liver, where it undergoes extensive first-pass metabolism. Its plasma concentration profile is characterized by a rapid rise and fall.

Preclinical Pharmacokinetics in Dogs

A study in dogs provides key quantitative data on the plasma concentrations of capric acid following oral administration of this compound.

Table 1: Pharmacokinetic Parameters of Total Capric Acid in Dog Plasma After a Single Oral Dose of this compound

| Parameter | Dose: 150 mg/kg | Dose: 1500 mg/kg |

|---|---|---|

| Tmax (Time to Peak) | ~1 hour | ~1 hour |

| Cmax (Peak Concentration) | ~250 µmol/L | ~1400 µmol/L |

| Clearance | Rapidly cleared, returning to near-baseline levels within 8-24 hours. | Rapidly cleared, returning to near-baseline levels within 24 hours. |

Data extracted and interpreted from concentration-time curves presented in Shrestha et al., 2017.

Table 2: Time-Dependent Plasma Concentrations of Total Capric Acid (FA10:0) in Dogs (Day 1)

| Time Point | Concentration at 150 mg/kg (µmol/L) | Concentration at 1500 mg/kg (µmol/L) |

|---|---|---|

| 0 h (Baseline) | < 10 | < 10 |

| 0.5 h | ~175 | ~1000 |

| 1 h | ~250 | ~1400 |

| 2 h | ~200 | ~1250 |

| 4 h | ~100 | ~600 |

| 8 h | ~25 | ~150 |

| 24 h | < 10 | < 10 |

Values are approximate, estimated from graphical data in Shrestha et al., 2017.

The study also found that a significant portion of the capric acid in circulation was in an esterified form (re-esterified into triglycerides or other lipids), accounting for approximately 75.5% and 60.3% of the total capric acid at the 150 mg/kg and 1500 mg/kg doses, respectively.

Human Metabolic Response

While detailed pharmacokinetic data for this compound in humans is limited, studies on its metabolic effects, particularly ketogenesis, provide valuable insights. In a crossover study with healthy adults, oral administration of this compound (C10) led to a significant increase in plasma ketone bodies.

Table 3: Ketone Response in Healthy Adults After a 20 mL Oral Dose of this compound (C10)

| Parameter | This compound (C10) | Control |

|---|---|---|

| Peak Ketone Concentration (Acetoacetate + β-HB) | Significant increase over baseline | No significant change |

| Time to Peak Ketone Concentration | ~1.5 - 2 hours | N/A |

Data derived from studies comparing the ketogenic effects of different MCTs.

This rapid ketogenic response confirms the swift absorption and hepatic metabolism of the capric acid derived from this compound in humans.

Hepatic Metabolism and Excretion

The liver is the primary site of capric acid metabolism. Upon arrival via the portal vein, capric acid is rapidly activated to its acyl-CoA derivative and undergoes β-oxidation within the mitochondria.

-

β-Oxidation: Capric acid is broken down into five molecules of acetyl-CoA. This process does not require the carnitine shuttle, which is rate-limiting for LCFAs.

-

Energy Production: The resulting acetyl-CoA enters the tricarboxylic acid (TCA) cycle to be oxidized for ATP production.

-

Ketogenesis: Under conditions of high acetyl-CoA concentration, such as after a significant MCT load, acetyl-CoA is diverted to the synthesis of ketone bodies: acetoacetate and β-hydroxybutyrate (β-HB). These ketones are released into the bloodstream and serve as an alternative energy source for extrahepatic tissues, including the brain, heart, and skeletal muscle.

Excretion

The primary route of excretion for the carbon atoms from capric acid is through respiration as carbon dioxide (CO₂), a final product of the TCA cycle. Studies using isotopically labeled MCTs in humans have quantified this pathway.

Table 4: Excretion of Orally Administered Medium-Chain Triglycerides in Humans

| Administration Route | Tracer | % of Dose Recovered as ¹³CO₂ | Time Frame |

|---|---|---|---|

| Oral | 100 mg [¹³C]trioctanoate* | 34.7% | 7.5 hours |

Trioctanoate (a C8 triglyceride) is used as a proxy for MCT metabolism. Data from Metges et al., 1990.

This demonstrates that a substantial portion of the ingested MCT is rapidly oxidized and eliminated as CO₂. A smaller fraction of metabolites may be excreted in the urine.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vivo experiments cited in this guide.

Protocol: Pharmacokinetic Study of this compound in Dogs

This protocol is based on the methodology described by Shrestha et al. (2017).

-

Subjects: Beagle dogs.

-

Housing and Diet: Standard laboratory conditions with access to a basal diet. Food is withheld overnight before this compound administration.

-

Dosing:

-

Purified this compound (>99%) is administered orally.

-

Dose groups: 0 mg/kg (control), 150 mg/kg (low dose), and 1500 mg/kg (high dose).

-

Administration is performed daily for 7 consecutive days.

-

-

Blood Sampling:

-

On Day 1 and Day 7, blood samples are collected from a peripheral vein.

-

Sampling time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, and 24 hours post-administration.

-

Blood is collected into tubes containing an appropriate anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Analytical Method: HPLC Analysis of Fatty Acids:

-

Sample Preparation (Total Fatty Acids):

-

A plasma aliquot (e.g., 25 µL) is mixed with an internal standard (e.g., undecanoic acid, FA11:0).

-

Saponification is performed by adding 0.3 M KOH in ethanol and heating at 80°C for ~45 minutes to hydrolyze all ester bonds.

-

-

Derivatization:

-

The saponified sample is neutralized.

-

Fatty acids are derivatized to form 2-nitrophenylhydrazides by adding 2-nitrophenylhydrazine HCl (2-NPH) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

The reaction is heated (e.g., 60°C for 20 minutes) to completion.

-

-

Extraction: The fatty acid derivatives are extracted with an organic solvent (e.g., n-hexane). The solvent is then evaporated, and the residue is reconstituted for injection.

-

HPLC Conditions:

-

Column: Reversed-phase C18 column (e.g., Waters Symmetry C18).

-

Mobile Phase: Isocratic mixture of acetonitrile, water, and acetic acid.

-

Detection: UV detector set to a wavelength appropriate for 2-nitrophenylhydrazides (e.g., 400 nm).

-

Quantification: The concentration of capric acid is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

-

-

Protocol: Efficacy Study in a TGCV Mouse Model

This protocol is based on the methodology used in studies of this compound in adipose triglyceride lipase (ATGL) knockout mice.

-

Animal Model: ATGL knockout (KO) mice, which lack the primary enzyme for intracellular triglyceride hydrolysis and serve as a model for TGCV. Wild-type (WT) littermates are used as controls.

-

Dietary Intervention:

-

Control Diet: A standard purified rodent diet, such as AIN-93G. The AIN-93G diet typically contains ~7% fat (by weight) from soybean oil, ~20% casein protein, and cornstarch/sucrose as carbohydrates.

-

This compound Diet: The control diet is modified so that a significant portion of the fat content is replaced with this compound. In one cited study, MCTs (100% C10:0) constituted 80% of the total dietary fat intake.

-

Mice are fed these diets for a specified period (e.g., several weeks).

-

-

Cardiac Imaging: ¹²³I-BMIPP SPECT:

-

Purpose: To assess myocardial fatty acid metabolism. ¹²³I-β-methyl-p-iodophenyl-pentadecanoic acid (BMIPP) is a fatty acid analog that is taken up by the myocardium but is metabolized slowly, allowing for SPECT imaging.

-

Procedure:

-

Mice are fasted overnight.

-

A dose of ¹²³I-BMIPP (e.g., ~0.74 MBq) is injected intravenously (e.g., via the tail vein).

-

SPECT imaging is performed at two time points: an early phase (e.g., 30 minutes post-injection) and a delayed phase (e.g., 3-4 hours post-injection).

-

Images are reconstructed to visualize the distribution of the tracer in the heart muscle.

-

-

Data Analysis: The myocardial washout rate (WOR) of BMIPP is calculated, which reflects the rate of fatty acid metabolism. A higher WOR indicates improved metabolism.

-

-

Cardiac Imaging: Micro-CT:

-

Purpose: To assess cardiac morphology and triglyceride accumulation (as changes in tissue density).

-

Procedure: Mice are anesthetized, and cardiac-gated micro-computed tomography (micro-CT) scans are acquired.

-

Data Analysis: The CT values (in Hounsfield units) of the myocardium are measured. A decrease in CT value can indicate increased lipid deposition. Left ventricular function parameters (e.g., ejection fraction) can also be assessed from gated images.

-

Conclusion

The metabolic fate of this compound is characterized by rapid enzymatic hydrolysis in the gut, direct absorption of its constituent capric acid into the portal circulation, and extensive first-pass hepatic metabolism. In the liver, capric acid is efficiently shunted into β-oxidation and ketogenesis, providing a quick source of energy and alternative fuel for extrahepatic tissues. Its pharmacokinetic profile shows a rapid appearance and clearance from plasma. This unique metabolic pathway, which bypasses lymphatic transport and carnitine-dependent mitochondrial uptake, underpins its therapeutic potential in conditions of impaired long-chain fatty acid metabolism and as a component of ketogenic therapies. The experimental data from both preclinical and human studies provide a robust quantitative foundation for understanding and leveraging the metabolic properties of this compound in clinical and research settings.

References

- 1. specialtyfeeds.com [specialtyfeeds.com]

- 2. Rapid liquid chromatographic determination of fatty acids as 2-nitrophenylhydrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tissue distribution of 14C- and 35S-captopril in rats after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of Reduced ATGL-Mediated Adipocyte Lipolysis on Obesity-Associated Insulin Resistance and Inflammation in Male Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and testing of the AIN-93 purified diets for rodents: results on growth, kidney calcification and bone mineralization in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

tricaprin as an energy substrate for cells

An In-depth Technical Guide to Tricaprin as an Energy Substrate for Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (Glycerol tricaprate) is a medium-chain triglyceride (MCT) composed of a glycerol backbone esterified with three molecules of capric acid (C10:0). Unlike long-chain triglycerides (LCTs), this compound possesses unique metabolic properties that allow for rapid absorption and oxidation, positioning it as an efficient and alternative energy substrate for cells. Its metabolism bypasses conventional fat storage pathways, leading to the production of ketone bodies and direct entry of its fatty acid constituents into mitochondrial β-oxidation. This guide provides a comprehensive overview of the cellular metabolism of this compound, its mechanism of action as an energy source, quantitative data from key studies, detailed experimental protocols, and visualizations of the core metabolic and therapeutic pathways. The primary focus is on its well-documented efficacy in cardiology, specifically in treating Triglyceride Deposit Cardiomyovasculopathy (TGCV), which serves as a powerful model for understanding its role in correcting defects in cellular lipid metabolism.

Introduction to this compound

This compound is a saturated triglyceride and a key component of MCT oil, which is naturally found in coconut oil, palm kernel oil, and some dairy fats[1][2]. Structurally, it is distinct from the long-chain fatty acids (LCFAs) that constitute the majority of dietary fats. The medium chain length (10 carbons) of its constituent capric acid molecules confers significant metabolic advantages:

-

Rapid Digestion and Absorption: this compound is more readily hydrolyzed in the gastrointestinal tract and absorbed directly into the portal circulation, traveling to the liver without the need for chylomicron formation or bile salts for emulsification[1][2].

-

Efficient Energy Conversion: In the liver, capric acid is rapidly converted into acetyl-CoA, which can then be used for energy in the Krebs cycle or converted into ketone bodies (β-hydroxybutyrate and acetoacetate)[2]. These ketones serve as a potent alternative fuel source for extrahepatic tissues like the heart and brain.

-

Mitochondrial Access: Unlike LCFAs, which require the carnitine palmitoyltransferase (CPT) system to enter the mitochondrial matrix, medium-chain fatty acids (MCFAs) like capric acid can cross the inner mitochondrial membrane independently of the CPT shuttle, facilitating rapid β-oxidation.

These properties make this compound a subject of intense research for applications in ketogenic diets, metabolic disorders, and conditions characterized by impaired cellular energy metabolism.

Cellular Uptake and Metabolic Pathways

The journey of this compound from ingestion to cellular energy production involves several efficient steps.

Digestion, Absorption, and Hepatic First-Pass Metabolism

Once ingested, this compound is hydrolyzed by lingual and gastric lipases into free capric acid and glycerol. These components are absorbed directly by enterocytes and passed into the portal vein, leading directly to the liver. In the liver, capric acid undergoes preferential oxidation over storage. It is rapidly activated to caproyl-CoA and subsequently undergoes β-oxidation to produce acetyl-CoA. High concentrations of acetyl-CoA drive ketogenesis, releasing ketone bodies into circulation for use by other tissues.

Cellular Uptake and Mitochondrial Oxidation

Capric acid circulating in the plasma is taken up by peripheral cells, such as cardiomyocytes, via protein-mediated transport and passive diffusion. Once inside the cell, its defining advantage becomes apparent: it can diffuse across the inner mitochondrial membrane to the site of β-oxidation without relying on the CPT system. This circumvents a major rate-limiting step in LCFA oxidation. Within the mitochondrial matrix, capric acid is converted to acetyl-CoA through the β-oxidation spiral, directly fueling the Tricarboxylic Acid (TCA) cycle and, consequently, ATP production via oxidative phosphorylation.

Case Study: this compound in Triglyceride Deposit Cardiomyovasculopathy (TGCV)

The most compelling evidence for this compound's role as a therapeutic energy substrate comes from studies on TGCV. This rare disease is characterized by a defect in intracellular triglyceride breakdown, often due to a deficiency in adipose triglyceride lipase (ATGL), the rate-limiting enzyme for lipolysis of LCFAs. This defect leads to massive triglyceride accumulation in cardiomyocytes and vascular smooth muscle cells, causing severe heart failure.

Mechanism of Action in TGCV

This compound administration provides a dual benefit in TGCV:

-

Alternative Energy Source: It supplies capric acid and ketones as readily usable fuel, bypassing the blocked LCFA metabolic pathway and alleviating the cellular energy deficit.

-

Metabolic Reprogramming: The capric acid from this compound is incorporated into the cellular triglyceride pool. This creates "chimeric" triglycerides containing both medium and long chains. These altered triglycerides are recognizable substrates for other, non-ATGL lipases (e.g., carboxyesterases). This provides an ATGL-independent pathway to hydrolyze the stored fats, reducing the toxic lipid accumulation.

Quantitative Data from Clinical and Preclinical Studies

Research has provided significant quantitative evidence of this compound's efficacy.

Table 1: Human Clinical Trial Data for this compound in TGCV

| Parameter | This compound Group | Control/Placebo Group | Significance | Reference |

| 5-Year Survival Rate | 100% (n=22) | 68.1% (n=81, matched) | p < 0.05 | |

| 3-Year Survival Rate | 100% (n=22) | 78.6% (n=81, matched) | p < 0.05 | |

| Change in BMIPP Washout Rate | +7.08 ± 3.28% | -0.26 ± 3.28% | p = 0.035 | |

| Myocardial TG Content | Decrease from 8.4% to 5.9% | N/A | N/A |

Table 2: Preclinical Data from ATGL-Knockout (KO) Mouse Model of TGCV

| Parameter | ATGL KO + Control Diet | ATGL KO + this compound Diet | Wild Type (WT) | Reference |

| Left Ventricular Ejection Fraction (LVEF) | ~35% | ~55% | ~60% | |

| Myocardial Lipid Deposition (Micro-CT) | Significantly elevated | Significantly reduced | Normal | |

| Myocardial Fibrosis (Histology) | Severe | Attenuated | Minimal | |

| BMIPP Washout Rate (WOR) | Significantly reduced | Significantly improved | Normal |

Key Experimental Protocols

Protocol 1: Assessment of Myocardial Fatty Acid Metabolism in Humans

This protocol is based on clinical trials assessing this compound's effect on myocardial lipolysis using Iodine-123 BMIPP scintigraphy.

-

Patient Preparation: Patients must fast for a minimum of 6 hours prior to the study to stabilize baseline fatty acid metabolism.

-

Radiotracer Administration: A dose of 111 MBq of ¹²³I-BMIPP (123I-β-methyl-p-iodophenyl-pentadecanoic acid) is administered intravenously while the patient is at rest. BMIPP is a fatty acid analog that is taken up by cardiomyocytes but is not fully metabolized, allowing for imaging of its uptake and clearance.

-

Image Acquisition:

-

Early Phase: Single Photon Emission Computed Tomography (SPECT) imaging is initiated 15-20 minutes post-injection to assess initial myocardial uptake of the tracer.

-

Delayed Phase: A second SPECT scan is performed 3-4 hours post-injection to measure the amount of tracer remaining in the myocardium.

-

-

Data Analysis:

-

Images are reconstructed and analyzed using automated software (e.g., Heart Risk View-S).

-

The myocardial washout rate (WR) is calculated by comparing the tracer counts between the early and delayed images. A higher WR indicates more active fatty acid metabolism and lipolysis.

-

The primary endpoint is the change (delta) in BMIPP-WR from baseline after the treatment period (e.g., 8 weeks of 1.5 g/day this compound).

-

Protocol 2: Evaluation of this compound in an ATGL-Knockout Mouse Model

This protocol outlines the methodology used to test this compound's efficacy in a preclinical model of TGCV.

-

Animal Model: Adipose triglyceride lipase knockout (ATGL-KO) mice are used. These mice spontaneously develop cardiac lipid accumulation and heart failure, closely mimicking human TGCV. Age-matched wild-type (WT) mice serve as healthy controls.

-

Dietary Intervention:

-

Control Diet: ATGL-KO and WT mice are fed a standard chow diet.

-

This compound Diet: A separate cohort of ATGL-KO mice is fed a diet where a significant portion of the fat content is replaced with this compound (e.g., MCTs constitute 80% of total fat intake) for a period of several weeks.

-

-

Cardiac Function Assessment (Echocardiography):

-

Mice are anesthetized, and transthoracic echocardiography is performed at baseline and at the end of the study.

-

Key parameters measured include Left Ventricular Ejection Fraction (LVEF), fractional shortening, and ventricular dimensions.

-

-

Myocardial Lipid Content Assessment (Micro-CT):

-

Lipid deposits have a different radiographic density than muscle tissue, allowing for quantification of myocardial steatosis (fat accumulation) via Hounsfield units.

-

Histological Analysis:

-

Hearts are excised, fixed, and sectioned.

-

Sections are stained with Hematoxylin and Eosin (H&E) to visualize lipid droplets and with Masson's trichrome to assess the degree of cardiac fibrosis.

-

Protocol 3: In Vitro Measurement of Cellular Oxygen Consumption Rate (OCR)

This is a representative protocol to measure the direct effect of capric acid (the active component of this compound) on cellular respiration.

-

Cell Culture: Cardiomyocytes (e.g., H9c2 cells or primary neonatal ventricular myocytes) are seeded in a 96-well Seahorse XF plate at a density of 5 x 10⁴ cells/well and incubated overnight.

-